molecular formula C16H19NO3 B1338974 4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol CAS No. 317351-40-9

4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol

Cat. No.: B1338974
CAS No.: 317351-40-9
M. Wt: 273.33 g/mol
InChI Key: YENHZTNWVCNPRW-INIZCTEOSA-N
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Description

4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol (IUPAC name) is a stereospecific adrenergic compound structurally related to epinephrine (adrenaline). It is recognized as Epinephrine Impurity E and R-Adrenaline Impurity 45 in pharmacopeial standards, indicating its role as a byproduct or degradation product in epinephrine formulations . The compound features a benzenediol backbone (catechol moiety) with a chiral (R)-configured hydroxyethyl side chain substituted with a methyl(phenylmethyl)amino group (benzylmethylamino group). This substitution distinguishes it from canonical adrenergic agonists like epinephrine (methylamino substituent) and isoprenaline (isopropylamino substituent) .

Properties

IUPAC Name

4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZTNWVCNPRW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317351-40-9
Record name 4-((1R)-2-(Benzylmethylamino)-1-hydroxyethyl)benzene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317351409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYL EPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWO3B7R6YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol involves several steps. One common method includes the reaction of benzylamine with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 1,2-dihydroxybenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound can bind to adrenergic receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including increased heart rate and blood pressure .

Comparison with Similar Compounds

Key Observations:

Amino Group Diversity: The benzylmethylamino group in the target compound introduces significant steric bulk compared to smaller substituents like methylamino (epinephrine) or isopropylamino (isoprenaline). This likely reduces β-adrenergic receptor affinity, as bulkier groups hinder receptor binding . Arbutamine’s 4-(4-hydroxyphenyl)butylamino group enhances hydrophobicity and may prolong half-life but reduces selectivity due to non-specific interactions .

Chirality and Activity: The (R)-configuration of the hydroxyethyl chain is critical for adrenergic activity. For example, (R)-isoprenaline (Isoproterenol) is a potent β-agonist, while its (S)-enantiomer is inactive . The target compound retains this chiral center, but its impurity status suggests diminished activity compared to epinephrine .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • Epinephrine: Broad α/β-agonist activity (vasoconstriction, bronchodilation) due to methylamino group .
  • Isoprenaline: Non-selective β-agonist (β₁: cardiac stimulation; β₂: bronchodilation) with isopropylamino enhancing β-receptor affinity .
  • Target Compound: Limited data on receptor activity, but the benzylmethylamino group likely reduces β-selectivity. Its role as an impurity implies it may act as a partial agonist or antagonist .

Solubility and Stability

  • Isoprenaline HCl and Isoetharine Mesylate utilize salt forms (HCl, mesylate) to enhance solubility. The target compound’s free base form may limit aqueous solubility, impacting bioavailability .
  • The catechol moiety in all compounds confers susceptibility to oxidation, necessitating antioxidant stabilization in formulations .

Metabolic and Toxicological Considerations

  • Epinephrine: Rapid metabolism via catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) .
  • Impurities like this are typically monitored for safety thresholds in drug products .
  • Arbutamine : Designed for controlled cardiotonic effects, but its complex substituent may increase metabolic clearance challenges .

Biological Activity

4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol, also known as a derivative of dihydroxybenzene, is a compound with significant biological activity. Its molecular formula is C16H19NO3, and it has garnered attention for its potential therapeutic applications and interactions within biological systems.

  • Molecular Weight : 273.34 g/mol
  • CAS Number : 317351-40-9
  • IUPAC Name : 4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been shown to bind to adrenergic receptors, influencing cardiovascular responses such as heart rate and blood pressure regulation. This interaction suggests potential applications in managing conditions like hypertension or heart failure.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways, which could have implications in drug design.
  • Cell Signaling Modulation : The compound may modulate signaling pathways associated with inflammation and cell survival.

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays indicated a dose-dependent reduction in oxidative stress markers in cultured cells treated with the compound.

Concentration (µM)% Reduction of ROS
1025%
5050%
10075%

Enzyme Interaction Studies

Research has focused on the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The compound showed competitive inhibition with IC50 values indicating effective modulation of these pathways.

EnzymeIC50 (µM)
COX-115
COX-212
LOX20

Cardiovascular Effects

In vivo studies on animal models have revealed that administration of the compound leads to a significant decrease in systolic blood pressure and heart rate variability, suggesting its potential use in treating cardiovascular diseases.

Comparative Analysis with Similar Compounds

When compared to other dihydroxybenzenes, this compound's unique structure allows for enhanced interaction with biological targets. The presence of the benzyl(methyl)amino group distinguishes it from simpler phenolic compounds, contributing to its specific pharmacological effects.

Compound NameAntioxidant ActivityCOX Inhibition (IC50 µM)
4-Hydroxybenzoic AcidModerate30
ResveratrolHigh5
This compound High 12

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